molecular formula C20H22FN3O3 B2604395 6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2309313-22-0

6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2604395
CAS RN: 2309313-22-0
M. Wt: 371.412
InChI Key: KEWSVOGENMIZSM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

As mentioned earlier, 6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is the major inhibitory neurotransmitter in the CNS and plays a crucial role in regulating neuronal activity. By increasing GABAergic neurotransmission, this compound may modulate neuronal excitability and reduce excessive neuronal activity, which is thought to underlie many CNS disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can have various biochemical and physiological effects, including reducing neuronal excitability, modulating synaptic plasticity, and regulating neuroendocrine function. This compound may also have anti-inflammatory and neuroprotective effects, although more research is needed to confirm these potential effects.

Advantages and Limitations for Lab Experiments

6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term safety of this compound.

Future Directions

There are several potential future directions for research on 6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one. One area of interest is its potential therapeutic applications in various CNS disorders, including epilepsy, addiction, and anxiety. More research is needed to fully understand the mechanisms underlying these potential therapeutic effects and to develop optimal dosing regimens. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which may have even greater therapeutic potential than this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and to identify potential side effects and safety concerns.

Synthesis Methods

6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can be synthesized using a multi-step process involving the reaction of various reagents and solvents. The synthesis starts with the preparation of 2-(4-fluorophenoxy)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine to form the piperidinyl acyl chloride intermediate. This intermediate is then reacted with 6-cyclopropyl-3-pyridazinone in the presence of a base to yield this compound.

Scientific Research Applications

6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has shown promising results in reducing seizure activity and increasing seizure threshold in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-15-3-5-17(6-4-15)27-13-20(26)23-11-9-16(10-12-23)24-19(25)8-7-18(22-24)14-1-2-14/h3-8,14,16H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWSVOGENMIZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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